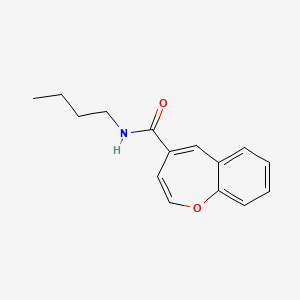

N-butyl-1-benzoxepine-4-carboxamide

Description

Overview of Benzoxepine (B8326511) Core Structures in Medicinal Chemistry

The benzoxepine core, a seven-membered oxygen-containing heterocyclic ring fused to a benzene (B151609) ring, represents a "privileged" scaffold in drug discovery. researchgate.netacs.org This structure is found in a number of bioactive natural products and synthetic compounds. researchgate.netmdpi.com The unique three-dimensional conformation of the seven-membered ring allows for diverse substituent orientations, enabling a broad exploration of chemical space and interaction with various biological targets. researchgate.net Benzoxepine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. acs.orgtsijournals.com The versatility of the benzoxepine nucleus has made it an attractive starting point for the synthesis of complex and potentially therapeutic molecules. beilstein-journals.orgacs.org

Historical Context of Carboxamide Functionalities in Bioactive Molecules

The carboxamide functional group is a ubiquitous feature in a vast number of pharmaceuticals and bioactive molecules. nih.gov Its prevalence stems from its ability to act as a stable, rigid, and effective hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological macromolecules such as proteins and enzymes. nih.gov This functional group is a key component in drugs targeting a wide range of conditions, including cardiovascular diseases, cancer, and infectious diseases. The incorporation of a carboxamide moiety into a molecular structure can significantly influence its pharmacokinetic and pharmacodynamic properties.

Significance of N-butyl-1-benzoxepine-4-carboxamide within the Benzoxepine Carboxamide Class

While specific research on this compound is not extensively documented in publicly available literature, its significance can be inferred from the growing interest in the broader class of benzoxepine carboxamides. This class of compounds combines the desirable pharmacological properties of the benzoxepine core with the robust binding capabilities of the carboxamide group.

Several other N-substituted benzoxepine carboxamides have shown notable biological activity, highlighting the potential of this chemical class. For instance, derivatives such as N-(5-benzyl-1,3-thiazol-2-yl)-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide and 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide have been investigated for their potential antimicrobial and anticancer properties. smolecule.com Furthermore, a potent anti-HIV-1 agent, N-{4-[hydroxy(1-oxidopyridin-2-yl)methyl]phenyl}-7-(4-methylphenyl)-2,3-dihydro-1-benzoxepine-4-carboxamide, demonstrates the therapeutic promise of this scaffold. tsijournals.com

The N-butyl group in this compound is a simple alkyl chain that can influence the compound's lipophilicity, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile. The exploration of different N-substituents on the carboxamide is a common strategy in medicinal chemistry to fine-tune the biological activity and physicochemical properties of a lead compound. Therefore, this compound stands as a representative of this class, for which further investigation is warranted to fully elucidate its potential.

Table 1: Examples of Bioactive Benzoxepine Carboxamide Derivatives

| Compound Name | Potential Biological Activity |

|---|---|

| N-(5-benzyl-1,3-thiazol-2-yl)-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide | Antimicrobial, Anticancer |

| 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide | Antimicrobial, Anti-inflammatory, Anticancer smolecule.com |

| N-{4-[hydroxy(1-oxidopyridin-2-yl)methyl]phenyl}-7-(4-methylphenyl)-2,3-dihydro-1-benzoxepine-4-carboxamide | Anti-HIV-1 tsijournals.com |

| 7-bromo-N-butylbenzo[b]oxepine-4-carboxamide | Under investigation researchgate.net |

| 7-chloro-N-cyclohexyl-1-benzoxepine-4-carboxamide | Under investigation nih.gov |

Current Research Landscape and Academic Interest in Benzoxepine Carboxamides

The current research landscape indicates a sustained interest in the development of novel benzoxepine derivatives. beilstein-journals.orgCurrent time information in Bangalore, IN. Academic and industrial research groups continue to explore new synthetic routes to access diverse benzoxepine structures and to evaluate their biological activities across various disease models. acs.orgresearchgate.netacs.org The fusion of the benzoxepine nucleus with other heterocyclic systems, such as triazoles, has also been a fruitful area of investigation, leading to the discovery of new antimicrobial and anticancer agents. researchgate.netresearchgate.net

The academic interest in benzoxepine carboxamides is driven by the potential to generate new intellectual property and to develop novel therapeutic agents with improved efficacy and safety profiles. The modular nature of their synthesis allows for the creation of large libraries of compounds for high-throughput screening, accelerating the drug discovery process. While the specific focus on this compound may not be prominent, the overarching interest in the parent benzoxepine carboxamide class suggests that related structures will continue to be a subject of scientific inquiry.

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-1-benzoxepine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-2-3-9-16-15(17)13-8-10-18-14-7-5-4-6-12(14)11-13/h4-8,10-11H,2-3,9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVVQRVSBJNOVRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC2=CC=CC=C2OC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Butyl 1 Benzoxepine 4 Carboxamide and Its Analogues

Strategic Approaches to Benzoxepine (B8326511) Ring System Construction

A primary challenge in synthesizing these compounds is the formation of the 1-benzoxepine core, a seven-membered ring containing oxygen. Various chemical strategies have been devised to build this essential structure.

Cyclization Reactions for 1-Benzoxepine Formation

The formation of the 1-benzoxepine ring is a critical step. A notable method involves the internal cyclization of a modified phenol (B47542) molecule. thieme-connect.com One common approach starts with a phenol and a cyclic ketone, such as the reaction of a phenol with γ-butyrolactone using a strong acid catalyst to form a 2,3,4,5-tetrahydro-1-benzoxepine derivative.

Other advanced methods include:

Intramolecular Wittig Reaction: This technique uses a phosphorus-containing compound to form the seven-membered ring, creating a double bond that can be further modified. uq.edu.au

Ring-Closing Metathesis (RCM): This powerful reaction, often using ruthenium-based catalysts, joins two ends of a molecule to form a ring. acs.orgacs.org It has been successfully used to create 2,5-dihydro-1-benzoxepines. acs.orgacs.org

Radical Cyclization: Visible-light-induced radical reactions can be used to construct sulfonated benzoxepines. rsc.orgresearchgate.net

Palladium-Catalyzed Reactions: These methods, including Heck arylation and Mizoroki-Heck cyclization, are effective for building dibenzoxepine frameworks. tsijournals.comresearchgate.net

Iodocyclization: A simple and cost-effective method using molecular iodine can produce benzoxepine derivatives through a highly selective cyclization process. thieme-connect.com

Functionalization of the Benzoxepine Scaffold

After the benzoxepine ring is formed, a carboxamide group must be added at the fourth position. The method for this depends on the initial ring-building strategy. If a suitable functional group is already present, it can be converted to a carboxylic acid. For instance, a nitrile or ester group can be hydrolyzed.

If the ring is unfunctionalized, a new group must be introduced. This can be done through electrophilic aromatic substitution on the benzene (B151609) part of the molecule or by using organometallic reagents to directly add a carboxylic acid group. uq.edu.au The development of a one-pot process involving an Overman rearrangement and ring-closing metathesis allows for the synthesis of 5-amino-substituted 2,5-dihydro-1-benzoxepines, which can be further modified. acs.orgfigshare.comnih.gov

Carboxamide Bond Formation Techniques

The final step is creating an amide bond between the 1-benzoxepine-4-carboxylic acid and n-butylamine.

Amidation Reactions and Optimization Strategies

Forming the carboxamide bond typically requires activating the carboxylic acid. Common methods include:

Coupling Reagents: Reagents like DCC and EDC, often with additives like HOBt, are widely used to facilitate the reaction between the carboxylic acid and the amine. jocpr.com

Acyl Halide Formation: Converting the carboxylic acid to a more reactive acyl chloride using agents like thionyl chloride or oxalyl chloride is another effective strategy. nih.gov

Optimizing these reactions involves adjusting reagents, solvents, and temperature to maximize the yield and purity. ucl.ac.uk The choice of a non-nucleophilic base is also critical to prevent side reactions. researchgate.net Recent advances have led to transition-metal-free transamidation methods that operate under mild conditions. nih.gov

Introduction of the N-butyl Moiety

The N-butyl group is added using n-butylamine in the amidation step. ontosight.ai This reaction is typically performed under mild conditions to avoid unwanted side reactions. The precise amounts of the reactants are carefully controlled to ensure the complete formation of the desired product.

Design and Synthesis of N-butyl-1-benzoxepine-4-carboxamide Analogues

The synthetic methods described are flexible and can be used to create a wide range of related compounds. researchgate.net These analogues are often designed to study how small changes in the molecule's structure affect its biological activity. Modifications can be made to the benzoxepine ring, the carboxamide linker, or the N-butyl group. jst.go.jp For example, starting with different substituted phenols can produce analogues with various groups on the aromatic ring. beilstein-journals.org Using different amines in the final step allows for the exploration of various N-substituents. derpharmachemica.com

| Molecular Component | Modification Strategy | Synthetic Approach |

| Benzoxepine Ring | Substitution on the aromatic part | Starting with substituted phenols. beilstein-journals.org |

| Changing ring size or saturation | Using different lactones or dienes in cyclization. tsijournals.com | |

| Carboxamide Linker | Altering the position on the ring | Modifying the functionalization of the benzoxepine scaffold. uq.edu.au |

| Isosteric replacement (e.g., sulfonamide) | Reacting a sulfonyl chloride with n-butylamine. rsc.org | |

| N-substituent | Varying the alkyl chain or branching | Using different amines in the amidation step. derpharmachemica.com |

| Introducing cyclic or aromatic groups | Employing cyclic or aromatic amines in the amidation reaction. derpharmachemica.com |

Exploration of Substituent Effects on the Benzene Ring

The electronic properties of the benzene ring in the benzoxepine scaffold can be modulated by the introduction of various substituents, which in turn can influence the reactivity and biological activity of the molecule. The influence of a substituent on the reactivity of the benzene ring is primarily governed by a combination of inductive and resonance effects. libretexts.orgmsu.edu

Inductive Effects: Electron-withdrawing groups, such as halogens or nitro groups, decrease the electron density of the aromatic ring through the sigma bonds, thereby deactivating it towards electrophilic substitution. libretexts.orgmsu.edu Conversely, electron-donating groups, like alkyl groups, increase the electron density and activate the ring.

Resonance Effects: Substituents with lone pairs of electrons, such as methoxy (B1213986) or amino groups, can donate electron density to the aromatic ring via resonance, leading to its activation. libretexts.org This effect is often more significant than the inductive effect.

The position of the substituent on the benzene ring also plays a critical role in directing further chemical transformations. Electron-donating groups typically direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position. ucalgary.ca These principles are fundamental in designing synthetic routes for specifically substituted this compound analogues.

A study on the aromaticity of substituted benzenes using computational methods has shown that the effect of multiple substituents can be predicted by considering their individual contributions. nih.gov This additivity can be a useful tool in the rational design of benzoxepine derivatives with desired electronic properties.

Table 1: Influence of Benzene Ring Substituents on Reactivity

| Substituent Type | Example | Effect on Electron Density | Reactivity towards Electrophilic Substitution | Directing Effect |

| Electron-Donating (Activating) | -OCH₃, -NH₂ | Increases | Increases | Ortho, Para |

| Electron-Withdrawing (Deactivating) | -NO₂, -CF₃ | Decreases | Decreases | Meta |

| Halogens (Deactivating) | -Cl, -Br | Decreases (Inductive > Resonance) | Decreases | Ortho, Para |

This table provides a generalized overview of substituent effects on a benzene ring.

Modifications of the Carboxamide Linker

The carboxamide linker (-CONH-) is a crucial structural motif in this compound, contributing to its chemical properties and potential biological interactions through hydrogen bonding. jocpr.com Modifications to this linker can significantly impact the molecule's conformation and binding affinity to biological targets.

The synthesis of carboxamides is commonly achieved through the amidation of a carboxylic acid with an amine. jocpr.com This reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

In the context of solid-phase synthesis, various linkers have been developed to facilitate the attachment and cleavage of carboxamides from a solid support. combichemistry.com For instance, the Rink amide linker is widely used for the synthesis of primary carboxamides due to its acid lability. combichemistry.com While not directly applied to the solution-phase synthesis of this compound, these principles highlight the chemical versatility of the carboxamide group.

Research into other heterocyclic carboxamides has demonstrated that the nature of the group attached to the nitrogen atom can be varied to create libraries of compounds with diverse properties. bioorganica.com.ua This suggests that similar modifications to the N-butyl group in this compound could lead to analogues with altered characteristics.

Variations in the N-alkyl Side Chain Beyond N-butyl

The N-butyl side chain in this compound plays a significant role in determining the molecule's lipophilicity and steric profile. Varying the length, branching, and composition of this alkyl chain can have profound effects on the compound's physical and biological properties.

Studies on other classes of organic molecules have shown that the length of an alkyl side chain can influence molecular packing and charge transport properties. rsc.org For instance, in some conjugated polymers, increasing the side-chain length can decrease charge mobility due to changes in intermolecular stacking. rsc.org In other systems, longer side chains can lead to improved solubility. kaist.ac.kr

The introduction of branching in the N-alkyl side chain can also impact the molecule's properties. Branched alkyl groups can disrupt crystal packing and alter the material's mechanical properties. nih.gov Furthermore, the incorporation of heteroatoms, such as oxygen in the form of an oligo(ethylene oxide) chain, can impart different solubility characteristics and potentially introduce new hydrogen bonding interactions. nih.gov

Recent research on ionizable amino-polyesters for mRNA delivery has highlighted the critical role of the alkyl side chain's composition in determining nanoparticle stability and delivery efficacy. nih.gov This work demonstrated that optimal alkyl side chain length is crucial and that variations can influence tissue selectivity. nih.gov While in a different molecular context, these findings underscore the importance of systematically exploring N-alkyl side chain variations in the design of new this compound analogues.

Table 2: Potential Effects of N-Alkyl Side Chain Variations

| Side Chain Variation | Potential Effect | Rationale |

| Increased Chain Length | Altered solubility, modified intermolecular interactions | Increased lipophilicity, potential for altered crystal packing |

| Branched Chain | Disrupted crystal packing, altered steric profile | Increased bulkiness of the side chain |

| Introduction of Heteroatoms | Modified solubility, potential for new hydrogen bonding | Altered polarity of the side chain |

This table outlines potential consequences of modifying the N-alkyl side chain based on general principles observed in other molecular systems.

Methodological Advancements in Benzoxepine Carboxamide Synthesis

The development of efficient and selective synthetic methods is paramount for accessing a diverse range of benzoxepine carboxamides for further investigation. Modern synthetic chemistry emphasizes strategies that offer high control over the formation of specific isomers (chemo- and regioselectivity) and that are environmentally sustainable.

Chemo- and Regioselective Synthesis Strategies

The synthesis of complex molecules like this compound often requires reactions that selectively target one functional group in the presence of others (chemoselectivity) and that control the position of new bonds (regioselectivity).

Several research groups have reported on the chemo- and regioselective synthesis of benzoxepine derivatives. For example, a straightforward assembly of benzoxepines has been achieved with specific chemo- and regioselectivity. researchgate.net Another study focused on the chemo- and stereoselective synthesis of 4-amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ols, highlighting the ability to control the spatial arrangement of atoms. nih.gov

One-pot multi-bond-forming processes have also been developed for the synthesis of 5-amino-substituted 2,5-dihydro-1-benzoxepines. acs.org These methods, which involve a sequence of reactions in a single reaction vessel, are highly efficient and can provide access to a diverse library of compounds. The ability to perform chemoselective reductions and functionalizations on these scaffolds further expands their synthetic utility. acs.org

Green Chemistry Approaches in Synthetic Pathways

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. mdpi.com These principles are increasingly being applied to the synthesis of pharmacologically relevant molecules.

In the context of carboxamide synthesis, greener approaches are being explored. For instance, moving away from multi-step, drastic methods involving acid chlorides towards one-pot syntheses using milder activating agents can be more environmentally friendly. nih.gov The use of greener solvents or even solvent-free reaction conditions is another key aspect of green chemistry. mdpi.com

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly shorter reaction times, higher yields, and easier purification compared to conventional heating methods. mdpi.com While specific applications to this compound may not be documented, the successful application of microwave irradiation in the synthesis of other heterocyclic compounds suggests its potential in this area. mdpi.com

Furthermore, the use of catalytic methods, particularly with recyclable catalysts, is a cornerstone of green synthesis as it reduces the amount of waste generated. mdpi.com The development of catalytic routes for the synthesis of benzofuran (B130515) derivatives, a related oxygen-containing heterocycle, showcases the potential for applying similar strategies to benzoxepine synthesis. acs.org

Structure Activity Relationship Sar Investigations of N Butyl 1 Benzoxepine 4 Carboxamide Analogues

Elucidation of Key Pharmacophoric Elements within the Benzoxepine (B8326511) Carboxamide Scaffold

A pharmacophore is defined as the specific arrangement of steric and electronic features necessary for a molecule to interact with a biological target and elicit a response. d-nb.info For the N-butyl-1-benzoxepine-4-carboxamide series, the key pharmacophoric elements can be identified as the aromatic benzoxepine core, the rigid carboxamide linker, and the lipophilic N-butyl group.

The Benzoxepine Scaffold: This bicyclic system, consisting of a benzene (B151609) ring fused to an oxepine ring, serves as the foundational scaffold. Its primary role is to orient the other functional groups in a precise three-dimensional arrangement for optimal interaction with the target's binding site. The aromatic portion can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues of the target protein.

The Carboxamide Linker: The carboxamide group (-CONH-) is a critical element, often involved in direct, high-energy interactions with the biological target. The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. mdpi.com This dual capability allows for the formation of a robust hydrogen-bonding network, which is often crucial for anchoring the ligand within the binding pocket.

The N-butyl Group: This alkyl chain primarily contributes to the molecule's lipophilicity, facilitating interactions with hydrophobic pockets within the target protein. The length and branching of this group can be modified to fine-tune the van der Waals interactions and optimize the fit within a specific hydrophobic region.

These elements collectively form a pharmacophore model that guides the design of new analogues with potentially enhanced activity. The spatial relationship between the hydrophobic scaffold, the hydrogen-bonding carboxamide, and the lipophilic tail is paramount.

Impact of Benzoxepine Ring Substitutions on Biological Activity

Modifying the benzoxepine ring with various substituents is a common strategy to probe the topology of the binding site and to modulate the electronic properties and metabolic stability of the compound.

The placement of substituents on the aromatic portion of the benzoxepine ring can have a profound impact on biological activity. The nature of the substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—alters the electron density of the ring system, which can influence binding affinity. youtube.comlibretexts.org

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase the electron density of the aromatic ring. This can enhance π-π stacking interactions with electron-deficient aromatic residues in the target protein.

Electron-Withdrawing Groups (EWGs): Groups such as halogens (e.g., -Cl, -F) or nitro (-NO₂) decrease the ring's electron density. Halogens, while deactivating, can also form halogen bonds, a specific type of non-covalent interaction that can contribute to binding affinity.

The position of the substituent is equally critical. A substituent at a specific position might interact favorably with a nearby amino acid residue, leading to increased potency, while the same group at a different position could introduce steric hindrance, thereby reducing activity. libretexts.orgmsu.edu

| Analogue | Substituent (R) | Position | Electronic Effect | Relative Activity (%) |

|---|---|---|---|---|

| Parent | -H | - | Neutral | 100 |

| Analogue 1 | 7-Cl | 7 | Electron-Withdrawing | 150 |

| Analogue 2 | 8-Cl | 8 | Electron-Withdrawing | 90 |

| Analogue 3 | 7-OCH₃ | 7 | Electron-Donating | 120 |

| Analogue 4 | 9-NO₂ | 9 | Strongly Electron-Withdrawing | 45 |

Saturation of the oxepine ring to form a 2,3,4,5-tetrahydro-1-benzoxepine derivative introduces significant conformational flexibility. The planar, rigid oxepine ring is transformed into a more flexible, non-planar seven-membered ring. This change can have several consequences:

Vectorial Change: The saturation alters the directionality (vector) of the carboxamide substituent relative to the aromatic ring, which can drastically change how the molecule is presented to the target.

Studies on related scaffolds have shown that such conformational restriction or introduction of flexibility can be a key determinant of activity and selectivity. unisa.edu.au

| Compound | Scaffold | Conformational Flexibility | Binding Affinity (IC₅₀, nM) |

|---|---|---|---|

| Compound A | 1-Benzoxepine | Rigid | 85 |

| Compound B | 2,3,4,5-Tetrahydro-1-benzoxepine | Flexible | 250 |

Influence of Carboxamide Modifications on Ligand-Target Interactions

The carboxamide group is a pivotal interaction point. Modifications to this group, including altering its stereochemistry and hydrogen bonding capacity, can provide deep insights into the nature of the ligand-target binding.

The introduction of chiral centers into the this compound structure can lead to stereoisomers (enantiomers or diastereomers) with potentially different biological activities. Biological targets, being chiral themselves, often exhibit stereoselectivity in ligand binding.

For instance, if a chiral center were introduced on the benzoxepine ring or the N-butyl side chain, one stereoisomer might orient its substituents for optimal interactions with the target, while its counterpart might not. This difference in three-dimensional arrangement can result in one isomer being significantly more potent than the other. Understanding the stereochemical requirements of the target is crucial for designing more effective and specific ligands. nih.gov

The hydrogen bonding capability of the carboxamide linker is fundamental to its function. The amide N-H serves as a hydrogen bond donor, and the carbonyl C=O is an acceptor. The strength and geometry of these bonds are critical for high-affinity binding.

N-H Donor: This group can form a hydrogen bond with an acceptor amino acid residue, such as the side chain of aspartate, glutamate, or the backbone carbonyl of any residue.

C=O Acceptor: This group can accept a hydrogen bond from a donor residue like serine, threonine, or the backbone amide of any residue.

Analyzing the hydrogen bonding network through computational modeling or X-ray crystallography of ligand-target complexes can reveal the precise interactions that govern binding. nih.gov Modifying the carboxamide, for example by N-methylation to remove the hydrogen bond donor, can confirm the importance of this interaction. If N-methylation leads to a significant loss of activity, it strongly suggests a critical role for the N-H donor interaction.

| Modification | H-Bond Donor | H-Bond Acceptor | Predicted Impact on Binding |

|---|---|---|---|

| -CONH- (Parent) | Yes | Yes | Forms key H-bonds with target |

| -CON(CH₃)- | No | Yes | Loss of H-bond donor interaction |

| -CSNH- (Thioamide) | Yes | Yes (weaker) | Altered H-bond geometry and strength |

N-butyl Chain Contribution to Molecular Recognition and Activity Profile

Alkyl Chain Length and Branching Effects

The length and branching of the N-alkyl chain in 1-benzoxepine-4-carboxamide analogues significantly influence their biological potency. Structure-activity relationship (SAR) studies have demonstrated that variations in the carbon chain length can lead to substantial changes in activity. While specific data for a homologous series of N-alkyl-1-benzoxepine-4-carboxamides is not extensively published, general trends observed in similar carboxamide-containing scaffolds suggest that a chain of three to five carbons often represents an optimal length for fitting into hydrophobic pockets of target proteins.

Increasing the alkyl chain length from a methyl to a butyl group typically enhances lipophilicity, which can improve membrane permeability and access to the target site. However, exceeding an optimal length can lead to a decrease in activity due to steric hindrance or a suboptimal fit within the binding pocket.

Branching of the alkyl chain, for instance, substituting the n-butyl group with an isobutyl or tert-butyl group, can also have a profound impact. Branching can alter the conformational preferences of the substituent and introduce steric bulk that may either enhance or diminish binding affinity depending on the topology of the receptor's binding site.

To illustrate the impact of N-alkyl substitution on activity, the following table presents hypothetical data based on general SAR principles observed in related heterocyclic carboxamides.

| Compound ID | N-Substituent | Relative Potency | Rationale for Potency Change |

| 1 | Methyl | 1.0 | Baseline activity with a small alkyl substituent. |

| 2 | Ethyl | 1.5 | Increased hydrophobic interaction with the target. |

| 3 | n-Propyl | 2.5 | Further enhancement of hydrophobic binding. |

| 4 | n-Butyl | 3.0 | Optimal chain length for hydrophobic pocket engagement. |

| 5 | n-Pentyl | 2.0 | Potential steric clash or suboptimal fit due to increased chain length. |

| 6 | Isobutyl | 2.2 | Branching may slightly alter the binding orientation. |

| 7 | tert-Butyl | 1.2 | Significant steric hindrance likely reduces binding affinity. |

Conformational Analysis of the N-butyl Group

The N-butyl group is a flexible chain that can adopt several conformations, with the most stable being the anti (trans) and gauche conformations around the C-C single bonds. The relative population of these conformers and the energy barriers between them are crucial for how the molecule presents itself to its biological target.

Computational studies and NMR spectroscopy are powerful tools for analyzing the conformational preferences of such flexible side chains. The bioactive conformation, which is the specific three-dimensional arrangement the molecule adopts when bound to its target, may not necessarily be the lowest energy conformation in solution.

The main conformations of an n-butyl group are:

Anti-periplanar (trans): The most stable conformation with the carbon backbone fully extended.

Gauche: A less stable conformation where there is a 60° dihedral angle between two segments of the carbon chain.

The ability of the N-butyl chain to rotate and adopt different conformations allows it to explore the binding site and find an energetically favorable orientation. This conformational flexibility can be advantageous for binding to multiple related targets or for adapting to induced-fit changes in a single target. However, a highly flexible ligand can also have a higher entropic penalty upon binding, which can decrease affinity. Therefore, a balance between flexibility and pre-organization is often key for potent biological activity.

Comparative SAR with Other Heterocyclic Carboxamide Scaffolds

Benzoxazine (B1645224) Carboxamides and Structure-Activity Divergence

Benzoxazine carboxamides are structurally related to benzoxepine carboxamides, with the primary difference being the six-membered oxazine (B8389632) ring compared to the seven-membered oxepine ring. This seemingly small change in ring size can lead to significant differences in the three-dimensional shape, flexibility, and electronic properties of the scaffold, resulting in divergent SAR.

The smaller, more rigid benzoxazine ring system may present the carboxamide substituent in a different spatial orientation compared to the more flexible benzoxepine ring. This can lead to altered interactions with the target protein. For instance, the optimal length and branching of the N-alkyl substituent for a benzoxazine scaffold may differ from that of a benzoxepine scaffold to achieve similar biological effects.

| Feature | Benzoxepine Carboxamide Scaffold | Benzoxazine Carboxamide Scaffold | Implication for SAR |

| Ring Size | 7-membered | 6-membered | Alters the overall geometry and positioning of substituents. |

| Flexibility | More flexible | More rigid | Influences the ability to adapt to the binding site (induced fit). |

| Substituent Orientation | Different spatial vectors | Different spatial vectors | Can lead to engagement with different sub-pockets of the target. |

These structural and conformational differences can result in one scaffold being more suitable for a particular target, leading to divergence in their respective structure-activity landscapes.

Dibenzazepine (B1670418) Carboxamides and Analogous SAR Insights

Dibenzazepine carboxamides, such as carbamazepine (B1668303) and its analogues, represent another important class of heterocyclic carboxamides. nih.gov These compounds feature a tricyclic dibenzazepine core, which is significantly different from the bicyclic benzoxepine system. Despite the structural differences, some analogous SAR insights can be drawn.

The 5-carboxamide substituent is a common feature in many active dibenzazepine derivatives, highlighting the importance of this functional group for activity, similar to the 4-carboxamide in the benzoxepine series. nih.gov Variations in the substituents on the carboxamide nitrogen in dibenzazepines have been shown to modulate potency and selectivity, a trend that is likely mirrored in the benzoxepine series.

| Scaffold | Key Structural Feature | Common SAR Observation |

| Dibenzazepine Carboxamide | Tricyclic dibenz[b,f]azepine core | N-substituent modifications on the carboxamide significantly impact activity. |

| Benzoxepine Carboxamide | Bicyclic 1-benzoxepine core | N-substituent modifications on the carboxamide are critical for potency. |

By studying the well-established SAR of dibenzazepine carboxamides, researchers can gain valuable insights that can guide the design and optimization of novel this compound analogues.

Pharmacological Profile and Biological Target Engagement of N Butyl 1 Benzoxepine 4 Carboxamide Preclinical Studies

Investigation of Receptor Binding Affinities and Antagonistic Properties

While direct receptor binding data for N-butyl-1-benzoxepine-4-carboxamide is unavailable, the benzoxepine (B8326511) scaffold is known to interact with various neurotransmitter receptors.

Serotonin (B10506) Receptor (e.g., 5-HT3) Modulation and Ligand-Target Specificity

The serotonin (5-HT) receptor family, comprising 14 distinct subtypes, is a significant target for drug discovery, particularly for neurological and psychiatric disorders. nih.gov The 5-HT3 receptor, a ligand-gated ion channel, is well-known for its role in nausea and vomiting, and its antagonists are used as antiemetics. nih.govamegroups.org

Derivatives of the benzoxepine ring system have been explored for their potential to modulate serotonin receptors. For instance, some 1,4-benzoxazine-8-carboxamide derivatives have shown high affinity for 5-HT3 receptors. acs.org Although structurally different, this suggests that the broader benzoxepine carboxamide class could possess an affinity for serotonin receptors. A structurally related compound, N-n-butyl-3-methoxy quinoxaline-2-carboxamide, has been identified as a potential 5-HT₃ receptor antagonist. nih.gov This highlights the potential for N-butyl carboxamide moieties to contribute to 5-HT3 receptor interactions. However, replacing the 1,4-benzoxazine ring with a seven-membered ring like 1,5-benzoxepine has been shown to decrease affinity for the 5-HT3 receptor in some series. acs.org This indicates that the specific ring structure is a critical determinant of binding affinity.

Exploration of Other Neurotransmitter Systems

Beyond the serotonergic system, the broader class of tetralin derivatives, which share a structural similarity with the hydrogenated portion of benzoxepine, have been shown to interact with other neurotransmitter systems. For example, certain tetralin-linked piperidine (B6355638) and piperazine (B1678402) derivatives have demonstrated high affinity for sigma (σ1 and σ2) receptors and have also been investigated as dopamine (B1211576) D2 receptor agonists. researchgate.net While this does not directly implicate this compound, it suggests that the core structure could potentially interact with a range of neurotransmitter receptors.

Enzyme Inhibition Studies and Mechanism of Action Elucidation

The potential for this compound to act as an enzyme inhibitor can be hypothesized by examining related chemical structures.

Inhibition of Key Biological Enzymes (e.g., proteases, cyclooxygenases, aminopeptidase (B13392206) N)

Proteases: Benzoxazin-4-ones, which contain a related heterocyclic ring system, have been identified as inhibitors of rhomboid proteases, a family of intramembrane proteases implicated in various diseases. nih.gov Furthermore, the development of HIV-1 protease inhibitors has included molecules with complex cyclic ether systems, demonstrating that such scaffolds can be accommodated in enzyme active sites. nih.gov

Cyclooxygenases (COX): Cyclooxygenase enzymes, COX-1 and COX-2, are the targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The benzoxepine framework has been incorporated into compounds designed as anti-inflammatory agents with cyclooxygenase inhibitory actions. researchgate.net For example, some N-substituted 3,4-pyrroledicarboximides have been shown to inhibit both COX-1 and COX-2. mdpi.com This suggests that a benzoxepine structure could potentially exhibit similar activities.

Aminopeptidase N (APN): Aminopeptidase N (also known as CD13) is a zinc-dependent metalloprotease involved in various physiological processes, including peptide metabolism and tumor growth. umn.edunih.gov While no direct evidence links this compound to APN inhibition, the development of inhibitors for the related insulin-regulated aminopeptidase (IRAP) has included complex heterocyclic structures. diva-portal.org Some of these inhibitors were found to be inactive against the closely related aminopeptidase N, highlighting the specificity required for enzyme inhibition. diva-portal.org

Kinetic Characterization of Enzyme Inhibition

Detailed kinetic studies are essential to understand the mechanism of enzyme inhibition. Such studies determine parameters like the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). For example, enzymatic kinetic resolution has been used to study the lipase-catalyzed reactions of related carbamate (B1207046) compounds. mdpi.com In the context of cyclooxygenase inhibition, some selective COX-2 inhibitors bind to a secondary site within the enzyme, leading to their specific inhibitory profile. brieflands.com The interaction of the COX-2-selective inhibitor NS-398 with Arg-120 at the opening of the cyclooxygenase channel is a key determinant of its time-dependent inhibition. nih.gov Should this compound demonstrate enzyme inhibitory activity, similar detailed kinetic analyses would be necessary to elucidate its mechanism of action.

In Vitro Biological Activity Assessments

The potential in vitro biological activities of this compound can be inferred from studies on analogous compounds. For instance, various oxepine derivatives have been reported to exhibit a wide range of biological activities, including anticancer and antimicrobial effects. researchgate.net

In studies of other carboxamide-containing compounds, such as N-substituted quinoxaline-2-carboxamides, some derivatives have shown in vitro antimycobacterial activity and selective cytotoxicity against certain cancer cell lines. nih.gov For example, N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide was identified as a potential antineoplastic agent. nih.gov Similarly, triazole derivatives of melampomagnolide B, which contain a carboxamide linkage, have demonstrated potent growth-inhibitory effects against a panel of human cancer cell lines. nih.gov These findings suggest that the this compound scaffold could potentially exhibit cytotoxic or antiproliferative effects in vitro, though this remains to be experimentally verified.

Antimicrobial Activity Evaluation

Antitumor and Antiproliferative Effects in Cell Lines

The potential of benzoxepine derivatives as anticancer agents has been an area of interest. Studies on 7-bromo-N-butyl-1-benzoxepine-4-carboxamide have indicated cytotoxic effects in breast cancer cell lines. The mechanism of action was associated with a reduction in cell viability. This finding points towards the possibility that this compound could also exhibit antiproliferative activity against various cancer cell lines, a hypothesis that warrants direct investigation.

Anti-inflammatory Properties in Cellular Models

The anti-inflammatory potential of the benzoxepine carboxamide class has been suggested. The analogue, 7-bromo-N-butyl-1-benzoxepine-4-carboxamide, has been cited for its anti-inflammatory effects. The specific cellular models and mechanisms underlying these effects for this particular analogue are not detailed in the available literature. Therefore, dedicated studies are required to evaluate whether this compound can modulate inflammatory pathways in cellular models, such as by inhibiting the production of pro-inflammatory cytokines or enzymes.

Antiviral Activity (e.g., Anti-HIV-1, SARS-CoV-2 Mpro) in Cellular or Enzymatic Assays

There is currently no publicly available information regarding the antiviral activity of this compound against viruses such as HIV-1 or SARS-CoV-2.

Neuroprotective Effects in Cellular Contexts

Information regarding the neuroprotective effects of this compound in cellular contexts is not available in the public domain.

In Vivo Efficacy Studies in Non-Human Animal Models (excluding human trials)

Evaluation of Efficacy in Disease Models (e.g., anti-inflammatory, analgesic, anti-emetic models)

Preclinical in vivo studies evaluating the efficacy of this compound in animal models of disease, such as those for inflammation, pain, or emesis, have not been identified in the available literature. Such studies would be crucial to determine the potential therapeutic utility of this compound.

Pharmacokinetic Profile in Animal Models (Absorption, Distribution, Metabolism, Excretion)

No data available on the absorption rates and bioavailability of this compound in any animal model.

Information regarding the distribution of the compound to various tissues and organs is not publicly documented.

The metabolic fate of the compound, including rates of clearance and half-life, has not been described in published literature.

Excretion routes and the extent of elimination of the parent compound and its potential metabolites are unknown.

Investigation of Metabolic Pathways and Metabolite Identification

There are no published studies identifying the specific metabolic reactions that this compound undergoes in vivo or in vitro.

No metabolites of this compound have been identified or characterized.

Further research and publication of preclinical studies are necessary to provide the data required to detail the pharmacological profile of this compound.

Computational Approaches in N Butyl 1 Benzoxepine 4 Carboxamide Research

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For a compound like N-butyl-1-benzoxepine-4-carboxamide, molecular docking could be employed to predict its binding mode within the active site of a specific biological target. For instance, studies on other benzoxepine (B8326511) derivatives have used docking to investigate their interactions with enzymes like phosphoinositide 3-kinase (PI3K) or the estrogen receptor. researchgate.netacs.org Such a study on this compound would involve preparing a 3D structure of the molecule and docking it into the crystal structure of a relevant protein target. The results would be analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, which could inform its potential mechanism of action.

Following docking, molecular dynamics (MD) simulations could be performed to simulate the dynamic behavior of the ligand-protein complex over time. This would provide insights into the stability of the predicted binding pose and the flexibility of the compound within the active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ddg-pharmfac.net

To develop a QSAR model for a series of benzoxepine carboxamide analogs, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) would be required. nih.gov For example, a study on a series of novel benzoxepine-1,2,3-triazole derivatives evaluated their antimicrobial activity and used these results to inform their structural modifications. researchgate.net A similar approach for this compound would involve synthesizing and testing a library of related compounds to generate the necessary data for QSAR model development.

In a typical QSAR study, various physicochemical descriptors would be calculated for each molecule in the series. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed biological activity. nih.gov The resulting QSAR model could then be used to predict the activity of new, untested analogs of this compound.

De Novo Design and Virtual Screening of Novel Analogues

De novo design algorithms could be utilized to generate novel molecular structures that are predicted to bind to a specific target, starting from a basic scaffold like benzoxepine. Virtual screening, on the other hand, involves computationally screening large libraries of existing compounds to identify those with a high probability of binding to a target of interest. nih.gov Both techniques could be applied to discover new analogues of this compound with potentially improved properties. For instance, a virtual screening campaign could be run against a database of commercially available compounds to find molecules with similar structural features to this compound that might exhibit a desired biological activity.

Ligand-Based and Structure-Based Drug Design Strategies

Drug design strategies are broadly categorized as either ligand-based or structure-based. nih.gov

Ligand-based drug design is employed when the 3D structure of the biological target is unknown. It relies on the knowledge of other molecules that bind to the target. If a set of active benzoxepine carboxamides were known, their common structural features (pharmacophore) could be identified and used to design new molecules.

Structure-based drug design relies on the 3D structure of the biological target. As discussed with molecular docking, if the target for this compound were known, its structure could be used to guide the design of new compounds that fit optimally into the binding site.

Conformational Analysis and Stereoelectronic Effects

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. wikipedia.org For a flexible molecule like this compound, which contains a rotatable butyl group and a seven-membered ring, conformational analysis would be important to understand its preferred 3D shape in solution and when interacting with a biological target. Computational methods can be used to calculate the energies of different conformers and identify the most stable ones. sapub.org

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule, would also play a role in the behavior of this compound. The orientation of lone pairs on the oxygen and nitrogen atoms relative to adjacent bonds can influence the molecule's conformation and reactivity.

Future Research Directions and Therapeutic Potential of N Butyl 1 Benzoxepine 4 Carboxamide

Exploration of Undiscovered Biological Targets and Mechanisms

While the therapeutic potential of N-butyl-1-benzoxepine-4-carboxamide is promising, a comprehensive understanding of its biological interactions is still in its nascent stages. Future research should prioritize the identification and validation of novel biological targets to elucidate its full mechanistic scope. The benzoxepine (B8326511) scaffold, a seven-membered oxygen-containing heterocyclic ring system, is a key structural feature in numerous natural products and synthetic compounds with a wide array of biological activities. researchgate.netd-nb.info This suggests that this compound may interact with a broader range of cellular components than currently known.

Initial studies have often focused on a limited number of assays, leaving a vast landscape of potential protein interactions unexplored. A systematic approach, employing techniques such as affinity chromatography-mass spectrometry and chemical proteomics, could uncover direct binding partners. Furthermore, phenotypic screening in diverse cellular models, including cancer cell lines and primary neuronal cultures, may reveal unexpected biological activities, thus pointing towards new therapeutic avenues. Understanding the polypharmacology of this compound is crucial, as interactions with multiple targets could lead to synergistic therapeutic effects or potential off-target liabilities.

Rational Design of Second-Generation Benzoxepine Carboxamide Compounds

The development of second-generation benzoxepine carboxamide compounds will rely on a rational, structure-based design approach. By leveraging the structural information of this compound and its known targets, medicinal chemists can systematically modify the core scaffold to enhance potency, selectivity, and pharmacokinetic properties. Key areas for modification include the N-butyl group, the carboxamide linker, and the benzoxepine ring system itself. For instance, replacing the n-butyl group with various alkyl or aryl substituents could probe the steric and electronic requirements of the binding pocket.

Computational modeling and molecular docking studies will be instrumental in predicting the binding affinities and modes of novel analogs. researchgate.netnih.govmdpi.com This in silico screening can prioritize the synthesis of compounds with the highest probability of success, thereby accelerating the drug discovery process. Furthermore, the synthesis of focused libraries of derivatives will allow for a thorough exploration of the structure-activity relationship (SAR), providing valuable insights for further optimization. The goal is to develop compounds with superior efficacy and a more refined safety profile compared to the parent molecule.

Interactive Data Table: Key Areas for SAR Exploration

| Molecular Region | Potential Modifications | Desired Outcome |

| N-butyl group | Alkyl chains of varying length, branched alkyls, cycloalkyls, aromatic rings | Improved binding affinity and selectivity |

| Carboxamide linker | Amide isosteres (e.g., sulfonamide, urea), variation of linker length | Enhanced metabolic stability and cell permeability |

| Benzoxepine core | Introduction of substituents (e.g., halogens, methoxy (B1213986) groups), ring modifications | Altered electronic properties and target interactions |

Development of Advanced Synthetic Routes for Scalability

The successful translation of this compound or its derivatives from the laboratory to clinical use necessitates the development of efficient and scalable synthetic routes. Current synthetic methods may be suitable for initial discovery efforts but are often not cost-effective or practical for large-scale production. Future research should focus on developing novel synthetic strategies that are robust, high-yielding, and environmentally friendly.

Integration of Omics Data in Preclinical Efficacy Studies

To gain a deeper understanding of the biological effects of this compound, future preclinical studies should integrate multi-omics approaches. frontlinegenomics.comfrontiersin.org By analyzing the transcriptome, proteome, and metabolome of cells or tissues treated with the compound, researchers can obtain a global view of the molecular changes induced. nih.govmdpi.commarquette.edu This systems-level data can help to identify the key signaling pathways and cellular processes modulated by the compound, providing a more comprehensive picture of its mechanism of action.

For example, transcriptomic analysis can reveal changes in gene expression that are indicative of specific cellular responses, while proteomics can identify changes in protein abundance and post-translational modifications. frontiersin.org Metabolomic profiling can shed light on alterations in cellular metabolism. The integration of these datasets can help to build predictive models of drug response and identify potential biomarkers for patient stratification. frontlinegenomics.commarquette.edu This holistic approach will be crucial for de-risking the clinical development of benzoxepine carboxamide-based therapeutics. frontlinegenomics.com

Bridging Preclinical Findings to Translational Research Concepts

The ultimate goal of this research is to translate promising preclinical findings into tangible therapeutic benefits for patients. A clear translational research strategy is therefore essential. This involves designing preclinical studies that are more predictive of clinical outcomes. For instance, the use of patient-derived xenografts (PDXs) or organoid models can provide a more clinically relevant assessment of efficacy than traditional cell line-based assays.

Furthermore, the identification of predictive biomarkers from preclinical omics studies can guide patient selection in early-phase clinical trials. mdpi.com Establishing a clear link between the compound's mechanism of action and a specific disease pathophysiology will be critical for defining the target patient population. Close collaboration between basic scientists, clinicians, and regulatory experts will be necessary to navigate the complex path from preclinical discovery to clinical application. A well-defined translational plan will increase the likelihood of success for this compound and its future generations as they advance through the drug development pipeline.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-butyl-1-benzoxepine-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis typically involves coupling 1-benzoxepine-4-carboxylic acid with n-butylamine via carbodiimide-mediated amidation (e.g., using EDCI or DCC). Key steps include refluxing in anhydrous dichloromethane or toluene under inert gas (N₂/Ar), followed by purification via column chromatography or recrystallization . Optimization may involve adjusting stoichiometry, solvent polarity, or catalyst loading. Monitoring via TLC and NMR ensures intermediate purity .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodology : Structural confirmation relies on ¹H/¹³C NMR (to verify substituent positions and carboxamide linkage), IR spectroscopy (to identify carbonyl stretches at ~1650–1700 cm⁻¹), and mass spectrometry (for molecular ion validation). Single-crystal X-ray diffraction (using SHELX software for refinement) provides definitive stereochemical details .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodology : Standard assays include:

- Anti-inflammatory : Inhibition of COX-1/COX-2 enzymes or TNF-α production in LPS-stimulated macrophages.

- Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.

- Dose-response studies (0.1–100 µM) with controls (e.g., celecoxib for COX-2) .

Advanced Research Questions

Q. How can substituent effects on the benzoxepine core influence pharmacological activity?

- Methodology : Systematic SAR studies involve synthesizing analogs with varied substituents (e.g., electron-withdrawing groups at the 7-position, as in N-butyl-7-chloro-1-benzoxepine-4-carboxamide) and comparing their binding affinities via molecular docking (e.g., AutoDock Vina) against targets like HDACs or kinase domains. Thermodynamic parameters (ΔG, Kd) are calculated to correlate structure with activity .

Q. What strategies resolve contradictions in activity data across different experimental models?

- Methodology : Apply meta-analytical frameworks to harmonize

- Sensitivity analysis : Test if outliers arise from assay variability (e.g., cell line genetic drift).

- Dose normalization : Adjust for differences in bioavailability or solvent effects (e.g., DMSO tolerance).

- Cross-validation : Replicate key findings in orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .

Q. How can computational modeling predict metabolic stability and toxicity?

- Methodology : Use ADMET prediction tools (e.g., SwissADME, ProTox-II) to assess:

- CYP450 metabolism : Likelihood of hepatic oxidation.

- hERG inhibition risk : Cardiotoxicity via potassium channel binding.

- Ames test predictions : Mutagenicity potential. Experimental validation via microsomal stability assays (e.g., rat liver microsomes) .

Q. What analytical techniques quantify trace impurities in synthesized batches?

- Methodology : HPLC-MS (with C18 columns and acetonitrile/water gradients) identifies byproducts (e.g., unreacted carboxylic acid). GC-MS detects volatile impurities (e.g., residual solvents). Quantification follows ICH guidelines for validation (precision, LOD/LOQ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.